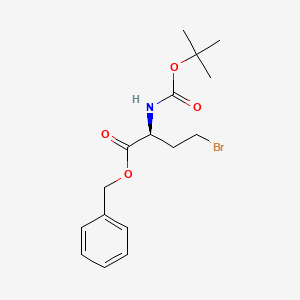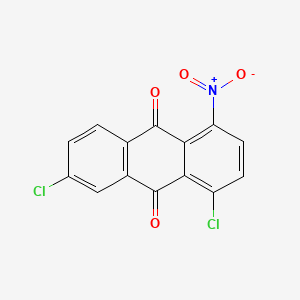
4,6-Dichloro-1-nitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1-nitroanthraquinone is an organic compound with the molecular formula C14H5Cl2NO4. It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two chlorine atoms and one nitro group attached to the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dichloro-1-nitroanthraquinone can be synthesized through the nitration of 4,6-dichloroanthraquinone. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the anthraquinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography, ensures efficient production and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1-nitroanthraquinone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,6-Dichloro-1-aminoanthraquinone.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives with different oxidation states
Applications De Recherche Scientifique
4,6-Dichloro-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1-nitroanthraquinone involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloroanthraquinone: Lacks the nitro group but shares the same anthraquinone core.
1-Nitroanthraquinone: Contains a nitro group but lacks the chlorine atoms.
4,6-Dichloro-1-aminoanthraquinone: The amino derivative of 4,6-Dichloro-1-nitroanthraquinone.
Uniqueness
This compound is unique due to the presence of both chlorine and nitro groups on the anthraquinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60506-83-4 |
|---|---|
Formule moléculaire |
C14H5Cl2NO4 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
4,6-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-6-1-2-7-8(5-6)14(19)11-9(16)3-4-10(17(20)21)12(11)13(7)18/h1-5H |
Clé InChI |
UFYUVEYNCNGOHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


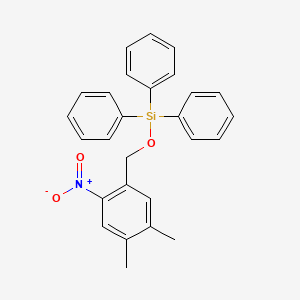
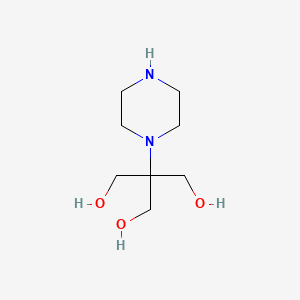

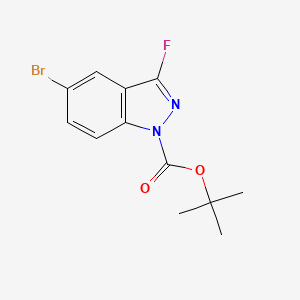
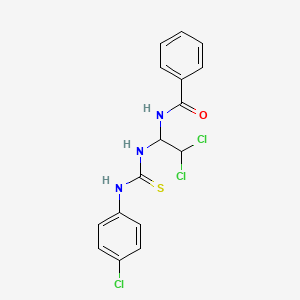
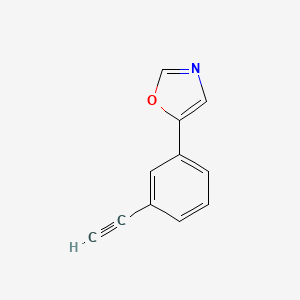
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B13135100.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
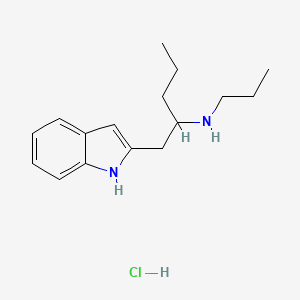
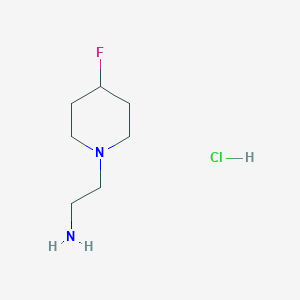
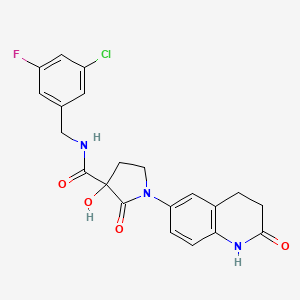
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
